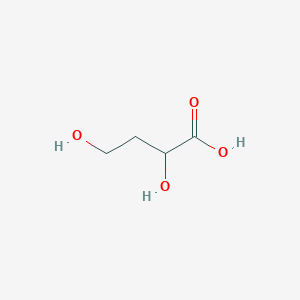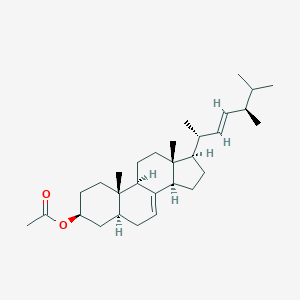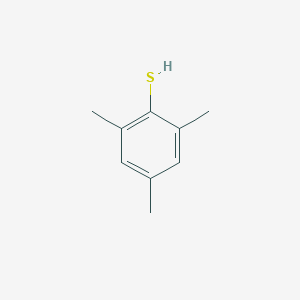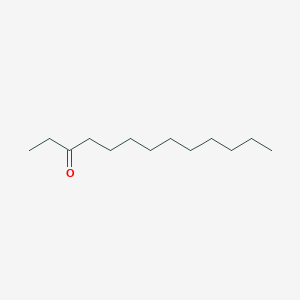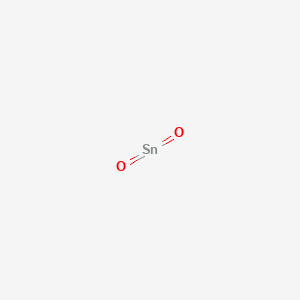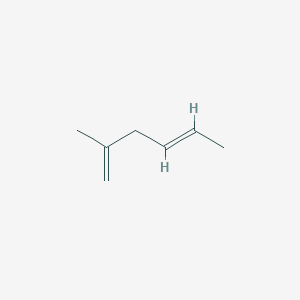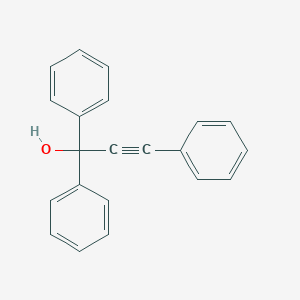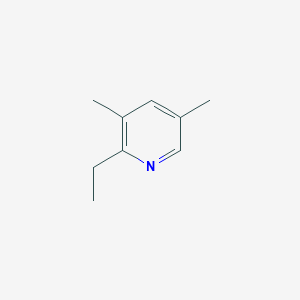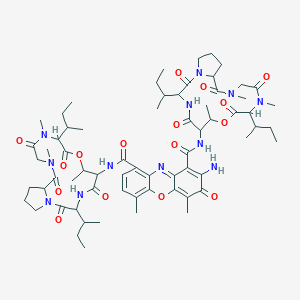
(2-methyl-1H-indol-3-yl) selenocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-methyl-1H-indol-3-yl) selenocyanate is a selenium-containing organic compound that has gained significant attention in recent years due to its potential therapeutic properties. It is a member of the indole family of compounds, which are known for their diverse biological activities, including anti-tumor, anti-inflammatory, and anti-microbial properties.
作用機序
The mechanism of action of (2-methyl-1H-indol-3-yl) selenocyanate is not fully understood. However, it is thought to exert its anti-tumor activity by inducing apoptosis (programmed cell death) in cancer cells. It may also inhibit the growth and proliferation of cancer cells by interfering with their DNA synthesis and repair mechanisms. Additionally, it has been shown to modulate the activity of certain enzymes involved in inflammation and oxidative stress.
生化学的および生理学的効果
(2-methyl-1H-indol-3-yl) selenocyanate has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the levels of certain inflammatory cytokines, such as TNF-alpha and IL-6, and to increase the activity of certain antioxidant enzymes, such as superoxide dismutase and catalase. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit angiogenesis (the formation of new blood vessels) in tumors.
実験室実験の利点と制限
One of the main advantages of using (2-methyl-1H-indol-3-yl) selenocyanate in lab experiments is its potent anti-tumor activity. It has been shown to be effective against a variety of cancer cell lines, making it a valuable tool for cancer research. Additionally, it has anti-inflammatory and anti-microbial properties, making it useful for the study of infectious diseases and inflammatory disorders.
One of the main limitations of using (2-methyl-1H-indol-3-yl) selenocyanate in lab experiments is its relatively low yield. The synthesis method typically yields around 50-60%, which can be a limiting factor in large-scale experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
将来の方向性
There are a number of future directions for research on (2-methyl-1H-indol-3-yl) selenocyanate. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to elucidate its mechanism of action and to optimize its efficacy and safety for use in humans. Another area of interest is its potential as a treatment for infectious diseases and inflammatory disorders. Additional studies are needed to determine its effectiveness against different pathogens and to identify its target molecules and pathways in inflammation. Finally, there is potential for the development of novel derivatives of (2-methyl-1H-indol-3-yl) selenocyanate with improved potency and selectivity for specific diseases.
合成法
The synthesis of (2-methyl-1H-indol-3-yl) selenocyanate involves the reaction of 2-methylindole with potassium selenocyanate in the presence of a catalyst such as copper(I) iodide. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures and under an inert atmosphere. The yield of the reaction is typically around 50-60%.
科学的研究の応用
(2-methyl-1H-indol-3-yl) selenocyanate has been extensively studied for its potential therapeutic properties. It has been shown to exhibit potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It also has anti-inflammatory and anti-microbial properties, making it a promising candidate for the treatment of infectious diseases and inflammatory disorders.
特性
CAS番号 |
1130-89-8 |
|---|---|
製品名 |
(2-methyl-1H-indol-3-yl) selenocyanate |
分子式 |
C10H8N2Se |
分子量 |
235.15 g/mol |
IUPAC名 |
(2-methyl-1H-indol-3-yl) selenocyanate |
InChI |
InChI=1S/C10H8N2Se/c1-7-10(13-6-11)8-4-2-3-5-9(8)12-7/h2-5,12H,1H3 |
InChIキー |
JANNYDMYOCOLOW-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1)[Se]C#N |
正規SMILES |
CC1=C(C2=CC=CC=C2N1)[Se]C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



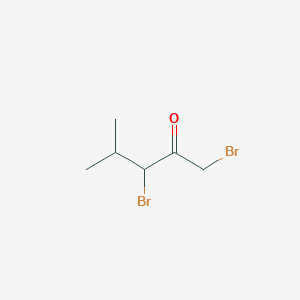
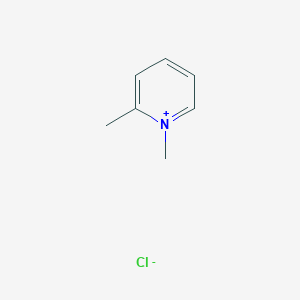
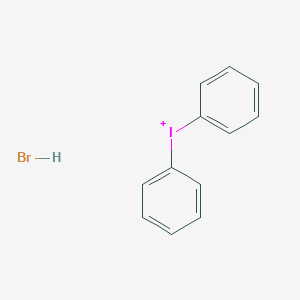
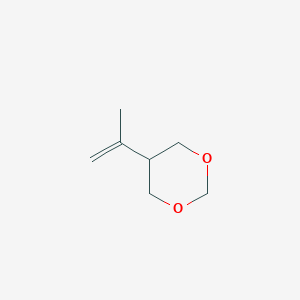
![Benzo[b]thiophene-3-acetic acid](/img/structure/B72388.png)
